molecular formula C20H36N4O2 B070254 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) CAS No. 195520-29-7

2,2'-Azobis(n-cyclohexyl-2-methylpropionamide)

Cat. No. B070254
M. Wt: 364.5 g/mol
InChI Key: WMRNGPYHLQSTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) is a chemical compound that is commonly used as a free radical initiator in polymerization reactions. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in scientific research due to its unique properties.

Mechanism Of Action

2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) decomposes when heated, releasing free radicals that initiate polymerization reactions. The decomposition process is initiated by the absorption of light or heat, which causes the azo bond to break, releasing two nitrogen radicals.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide). However, it is known to be relatively non-toxic and non-irritating to the skin and eyes. It is also not expected to have any significant environmental impact.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) in laboratory experiments is its ability to initiate polymerization reactions at relatively low temperatures. This allows for the synthesis of polymers under mild reaction conditions, which can be advantageous in certain applications. However, one limitation of this compound is its relatively short half-life, which can make it difficult to control the reaction kinetics.

Future Directions

There are several potential future directions for research involving 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide). One area of interest is the development of new polymerization techniques that utilize this compound as a free radical initiator. Another potential area of research is the synthesis of new polymers with unique properties using this compound. Additionally, there may be opportunities to explore the use of this compound in other areas of materials science, such as the production of nanomaterials or advanced composites.

Scientific Research Applications

This compound is widely used in scientific research as a free radical initiator in polymerization reactions. It is particularly useful in the synthesis of polymers with high molecular weights and narrow molecular weight distributions. It is also used in the production of thermoplastic elastomers, which have a wide range of industrial applications.

properties

CAS RN

195520-29-7

Product Name

2,2'-Azobis(n-cyclohexyl-2-methylpropionamide)

Molecular Formula

C20H36N4O2

Molecular Weight

364.5 g/mol

IUPAC Name

N-cyclohexyl-2-[[1-(cyclohexylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide

InChI

InChI=1S/C20H36N4O2/c1-19(2,17(25)21-15-11-7-5-8-12-15)23-24-20(3,4)18(26)22-16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3,(H,21,25)(H,22,26)

InChI Key

WMRNGPYHLQSTDL-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1CCCCC1)N=NC(C)(C)C(=O)NC2CCCCC2

Canonical SMILES

CC(C)(C(=O)NC1CCCCC1)N=NC(C)(C)C(=O)NC2CCCCC2

synonyms

2,2'-AZOBIS(N-CYCLOHEXYL-2-METHYLPROPIONAMIDE)

Origin of Product

United States

Synthesis routes and methods

Procedure details

47.3 Grams of cyclohexylamine is mixed with 50 g of dimethyl 2,2'-azobis (2-methylpropionate) and 20 g of 28% sodium methoxide solution in methanol is dropwise added thereto under stirring, following by conducting a reaction at room temperature with stirring for 6 hours and keeping standing overnight. 100 Milliliter of water is added to the reaction solution and cooled to 10° C. to precipitate crystals. The crystals are recovered by filtration and dried to give 59.4 g (yield 81 %) of 2,2'-azobis (N-cyclohexyl-2-methylpropionamide) as yellow crystals. The solubility is shown in Table 1.
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